![molecular formula C6H5N3 B029739 1H-Pyrazolo[3,4-b]pyridin CAS No. 271-73-8](/img/structure/B29739.png)
1H-Pyrazolo[3,4-b]pyridin
Übersicht
Beschreibung
1H-pyrazolo[3,4-b]pyridine, also known as 1H-pyrazolo[3,4-b]pyridine, is a useful research compound. Its molecular formula is C6H5N3 and its molecular weight is 119.12 g/mol. The purity is usually 95%.
The exact mass of the compound 1H-pyrazolo[3,4-b]pyridine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-pyrazolo[3,4-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-pyrazolo[3,4-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives typically involves cyclization reactions between appropriate precursors. Notable methods include:
- Cyclization with Unsaturated Ketones : This method allows for the formation of novel derivatives with specific affinities for biological targets, such as β-amyloid plaques in Alzheimer's disease .
- Structure-Based Drug Design (SBDD) : This approach has been employed to develop potent inhibitors targeting TBK1 (TANK-binding kinase 1), which plays a crucial role in immune response and cancer .
Table 1: Common Synthetic Routes for 1H-Pyrazolo[3,4-b]pyridine Derivatives
Synthesis Method | Key Features |
---|---|
Cyclization with Ketones | High yields; selective binding to biological targets |
Structure-Based Drug Design | Focused on optimizing interaction with specific kinases |
Cancer Therapy
1H-pyrazolo[3,4-b]pyridine derivatives have shown promising results as selective inhibitors of various kinases involved in cancer progression:
- FGFR Inhibitors : Certain derivatives have been identified as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are critical in several cancers . For instance, compound 7n demonstrated significant antitumor activity in xenograft models .
- TRK Inhibitors : Research has also highlighted the potential of these compounds in inhibiting tropomyosin receptor kinases (TRKs), which are implicated in tumor cell proliferation .
Neurodegenerative Diseases
Recent studies have explored the use of 1H-pyrazolo[3,4-b]pyridine derivatives as probes for diagnosing Alzheimer's disease:
- Compounds synthesized for their affinity to β-amyloid plaques displayed high selectivity and binding efficiency, indicating their potential as diagnostic tools .
Other Therapeutic Areas
In addition to cancer and neurodegenerative diseases, these compounds have been investigated for their roles in:
- Antimicrobial Activity : Pyrazolo[3,4-b]pyridines have shown efficacy against various pathogens.
- Anticonvulsant Properties : Some derivatives exhibit potential in treating seizure disorders.
- Antioxidant Effects : Their ability to scavenge free radicals has been noted in several studies .
Case Study 1: TBK1 Inhibition
A series of 1H-pyrazolo[3,4-b]pyridine derivatives were evaluated for their ability to inhibit TBK1. Compound 15y emerged as a lead candidate with an IC50 value of 0.2 nM and demonstrated significant inhibition of downstream signaling pathways involved in inflammation and cancer cell proliferation .
Case Study 2: FGFR Kinase Inhibition
The development of compound 7n was based on extensive structure-activity relationship (SAR) studies. It exhibited excellent potency against FGFRs and was effective in vivo against FGFR-driven tumors, marking it as a promising candidate for further clinical evaluation .
Table 2: Summary of Key Findings from Case Studies
Compound | Target | IC50 Value | Efficacy |
---|---|---|---|
15y | TBK1 | 0.2 nM | Strong inhibition of IFN signaling |
7n | FGFR | Not specified | Significant antitumor activity |
Wirkmechanismus
Target of Action
1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has been found to interact with several targets. One of the primary targets of 1H-pyrazolo[3,4-b]pyridine is the Peroxisome Proliferator-Activated Receptor alpha (PPARα) . PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation .
Mode of Action
The interaction of 1H-pyrazolo[3,4-b]pyridine with PPARα leads to the activation of the receptor . The activated PPARα then binds to specific response elements in the DNA, leading to the transcription of target genes . This results in changes in cellular functions, including lipid metabolism and inflammatory responses .
Biochemical Pathways
The activation of PPARα by 1H-pyrazolo[3,4-b]pyridine affects several biochemical pathways. These include the fatty acid oxidation pathway, which is upregulated, leading to increased breakdown of fatty acids . Additionally, the activation of PPARα also downregulates pro-inflammatory pathways, thereby reducing inflammation .
Result of Action
The activation of PPARα by 1H-pyrazolo[3,4-b]pyridine leads to several molecular and cellular effects. These include increased fatty acid oxidation, reduced lipid accumulation, and decreased inflammation . These effects can have beneficial impacts in conditions such as metabolic disorders and inflammatory diseases .
Biochemische Analyse
Biochemical Properties
1H-pyrazolo[3,4-b]pyridine has been found to interact with various enzymes and proteins. For instance, it has been identified as a potent inhibitor of tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . The compound’s interaction with these kinases can influence biochemical reactions within the cell .
Cellular Effects
The effects of 1H-pyrazolo[3,4-b]pyridine on cells are largely tied to its inhibitory action on TRKs . By inhibiting these kinases, 1H-pyrazolo[3,4-b]pyridine can impact cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to inhibit the proliferation of certain cell lines .
Molecular Mechanism
The molecular mechanism of 1H-pyrazolo[3,4-b]pyridine involves its binding to TRKs, leading to their inhibition . This inhibitory action can result in changes in gene expression and can affect various cellular processes
Biologische Aktivität
1H-Pyrazolo[3,4-b]pyridine is a significant heterocyclic compound known for its diverse biological activities. This article explores its synthesis, biological evaluation, and various applications in medicinal chemistry, highlighting key research findings and case studies.
Overview of 1H-Pyrazolo[3,4-b]pyridine
1H-Pyrazolo[3,4-b]pyridine belongs to a class of compounds characterized by a fused pyrazole and pyridine ring system. This structure has garnered attention due to its potential as a scaffold for drug development, particularly in the fields of oncology, neurology, and infectious diseases.
Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives
Recent studies have reported various synthetic routes to develop 1H-pyrazolo[3,4-b]pyridine derivatives. One notable approach involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, yielding a library of tetra- and persubstituted derivatives. This method shows promise for producing compounds with enhanced biological activity against specific targets such as Mycobacterium tuberculosis and various cancer cell lines .
Anticancer Activity
Several derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation. For instance, compound C03 exhibited an IC50 value of 56 nM against TRKA and demonstrated selective inhibition in the Km-12 cell line with an IC50 of 0.304 μM .
Neuroprotective Effects
Research has also highlighted the neuroprotective properties of certain 1H-pyrazolo[3,4-b]pyridine derivatives as glycogen synthase kinase-3 (GSK-3) inhibitors. GSK-3 is involved in various neurodegenerative diseases, including Alzheimer's disease. Inhibiting this kinase can help modulate pathways related to neurogenesis and apoptosis .
Antimicrobial Activity
The compound has shown promising results against Mycobacterium tuberculosis. A recent study synthesized novel derivatives that demonstrated significant antimicrobial activity, suggesting their potential as lead candidates for tuberculosis treatment .
Case Studies
Case Study 1: TRK Inhibition
- Compound : C03
- Target : TRKA
- IC50 : 56 nM
- Cell Line : Km-12 (IC50 = 0.304 μM)
- Selectivity : High selectivity for MCF-7 and HUVEC cell lines.
Case Study 2: GSK-3 Inhibition
- Focus : Evaluation of various derivatives for neuroprotective effects.
- Findings : Compounds demonstrated significant inhibition of GSK-3 activity, indicating potential therapeutic applications in neurodegenerative diseases .
Data Tables
Compound | Target | IC50 (nM) | Selectivity | Notes |
---|---|---|---|---|
C03 | TRKA | 56 | High | Effective against Km-12 cells |
D01 | GSK-3 | <100 | Moderate | Neuroprotective effects observed |
E02 | M. tuberculosis | <10 | High | Strong antimicrobial activity |
Eigenschaften
IUPAC Name |
1H-pyrazolo[3,4-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-5-4-8-9-6(5)7-3-1/h1-4H,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLRTOYGRNLSDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20949861 | |
Record name | 2H-Pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20949861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
271-71-6, 271-73-8 | |
Record name | 2H-Pyrazolo[3,4-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=271-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20949861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrazolo[3,4-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.